molecular formula C16H14N4O3S B2861966 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034533-63-4

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2861966
CAS No.: 2034533-63-4
M. Wt: 342.37
InChI Key: WJPNBQJECGLWEQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a thiophene ring, and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cycloaddition to introduce the thiophene and triazole rings. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials such as polymers, dyes, and sensors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The benzo[d][1,3]dioxole and triazole rings are known to interact with proteins through hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar benzo[d][1,3]dioxole ring but with a piperidine moiety.

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Contains the benzo[d][1,3]dioxole ring with an acetic acid group.

    3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one: Features the benzo[d][1,3]dioxole ring with a propenone linkage.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to the combination of the benzo[d][1,3]dioxole, thiophene, and triazole rings in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNBQJECGLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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